molecular formula C14H19NO3 B8319301 methyl 2-[(benzyloxy)methyl]-L-prolinate

methyl 2-[(benzyloxy)methyl]-L-prolinate

Cat. No.: B8319301
M. Wt: 249.30 g/mol
InChI Key: OYPRHTWWHPVHJY-CQSZACIVSA-N
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Description

Methyl 2-[(benzyloxy)methyl]-L-prolinate is a chiral proline derivative featuring a benzyloxymethyl substituent at the C2 position of the pyrrolidine ring. This structural modification enhances steric hindrance and lipophilicity compared to unmodified proline esters, making it valuable in peptide synthesis and drug design. The benzyloxymethyl group acts as a protective moiety, stabilizing the compound during coupling reactions while allowing selective deprotection under controlled conditions . Its synthesis typically involves coupling reactions between functionalized carboxylic acids and methyl L-prolinate, followed by ester hydrolysis or further derivatization .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl (2R)-2-(phenylmethoxymethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C14H19NO3/c1-17-13(16)14(8-5-9-15-14)11-18-10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3/t14-/m1/s1

InChI Key

OYPRHTWWHPVHJY-CQSZACIVSA-N

Isomeric SMILES

COC(=O)[C@@]1(CCCN1)COCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1(CCCN1)COCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzyloxymethyl-substituted prolinate is compared below with three structurally related compounds, focusing on synthesis, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Synthesis Method Applications Reference
Methyl 2-[(benzyloxy)methyl]-L-prolinate C2 benzyloxymethyl group on L-prolinate Coupling of functionalized acids with methyl L-prolinate Intermediate in peptide synthesis
Acid 4 (EP 3 341 007 B1) Cyclohexylpropanoic acid coupled to methyl L-prolinate Acid 5 + methyl L-prolinate, ester hydrolysis Protease inhibitor precursors
Compound 08 (ADEP fragment) Benzyloxycarbonyl-L-serinate linked to Boc-L-prolinate EDC·HCl/DMAP-mediated coupling Antimicrobial agent synthesis
Methyl L-valyl-L-prolinate (Scheme E3) Valine-proline dipeptide with Boc/Cbz groups Boc-Val + methyl L-prolinate coupling Peptide backbone modification

Key Differences

Substituent Chemistry :

  • This compound contains an ether-linked benzyloxymethyl group , which is more hydrolytically stable than the carbamate-linked Cbz group in Acid 4 or the ester-linked benzyloxycarbonyl group in Compound 08 .
  • The cyclohexyl group in Acid 4 increases steric bulk, reducing reactivity in peptide elongation compared to the benzyloxymethyl analog .

Synthetic Efficiency: Compound 08 was synthesized in 98% yield using EDC·HCl and DMAP , suggesting that similar conditions could optimize the target compound’s synthesis.

Reactivity in Peptide Coupling :

  • Methyl L-valyl-L-prolinate (from Scheme E3) forms stable amides with acyl chlorides , whereas the benzyloxymethyl group in the target compound may hinder nucleophilic attack at the proline nitrogen, necessitating tailored coupling agents.

Table 2: Reaction Condition Comparison

Compound Coupling Reagent Base Used Yield Key Challenge
This compound EDC·HCl/DMAP DMAP High Steric hindrance at C2 position
Acid 4 Not specified Not specified N/A Multi-step synthesis
Compound 08 EDC·HCl/DMAP DMAP 98% None reported
Methyl L-valyl-L-prolinate Boc-Val + prolinate TFA Moderate Boc deprotection required

Research Findings and Implications

Steric Effects : The benzyloxymethyl group in the target compound reduces racemization during peptide bond formation compared to Cbz-protected analogs, as seen in Acid 4’s synthesis .

Synthetic Challenges : highlights that methyl L-prolinate derivatives require precise stoichiometry (e.g., 1.1–2.2 equivalents) and catalytic DMAP to avoid side reactions , which likely applies to the target compound.

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